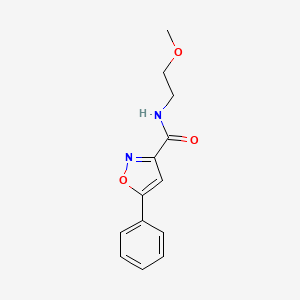

N-(2-methoxyethyl)-5-phenyl-3-isoxazolecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

Isoxazole derivatives are typically synthesized through cyclization reactions, often involving the interaction of nitrile oxides with alkenes or alkynes. For instance, similar compounds have been synthesized using 'one-pot' reductive cyclization methods, utilizing reagents like sodium dithionite in DMSO as a solvent to achieve the desired isoxazole ring formation (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including N-(2-methoxyethyl)-5-phenyl-3-isoxazolecarboxamide, can be characterized using techniques like IR, 1H-NMR, 13C-NMR, and LC-MS. These methods provide detailed insights into the compound's molecular framework, confirming the isoxazole ring's presence and substituent positions (Kumara et al., 2018).

Chemical Reactions and Properties

Isoxazole compounds participate in various chemical reactions, reflecting their versatile chemical properties. They can undergo nucleophilic substitution reactions, cycloadditions, and isomerizations under specific conditions, demonstrating their reactivity and potential for further chemical modifications (Nishiwaki et al., 1974).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties can be influenced by the nature of substituents on the isoxazole ring. Analytical techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to study these physical characteristics (Kumara et al., 2018).

Chemical Properties Analysis

The chemical behavior of isoxazole derivatives is defined by the isoxazole ring's electronic structure and the electron-donating or withdrawing effects of the substituents. These compounds exhibit varied reactivity towards electrophiles and nucleophiles, which can be exploited in synthetic chemistry for the development of new materials and pharmaceuticals (Yu et al., 2009).

Applications De Recherche Scientifique

Inhibition of Dihydroorotate Dehydrogenase

Isoxazole derivatives, including compounds structurally similar to the one of interest, have been investigated for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition is significant for its potential applications in immunosuppression and antirheumatic drugs, showcasing the compound's relevance in therapeutic research and development (Knecht & Löffler, 1998).

Cytotoxicity and Anticancer Applications

Research on novel pyrazole and pyrazolopyrimidine derivatives indicates potential cytotoxic activities against cancer cells, suggesting that structurally related compounds like N-(2-methoxyethyl)-5-phenyl-3-isoxazolecarboxamide could be explored for anticancer applications. The synthesis and characterization of these derivatives highlight the importance of structural modification in enhancing biological activities (Hassan et al., 2014).

Novel Organizational Motifs in Chemistry

The structural study of related compounds has led to the discovery of new supramolecular packing motifs, including π-stacked rods encased in triply helical hydrogen-bonded amide strands. This finding is pivotal for understanding the molecular organization and could inspire the design of new materials with specific optical or electronic properties (Lightfoot et al., 1999).

Electro-optical Properties

The synthesis and electro-optical property investigation of polyamides and polyimides bearing pendent groups related to N-(2-methoxyethyl)-5-phenyl-3-isoxazolecarboxamide underscore the relevance of these compounds in the development of materials for electronic applications. The study reveals how structural modifications can influence the thermal stability, solubility, and electrochromic performance of polymers, indicating potential uses in smart coatings, displays, and sensors (Hsiao et al., 2015).

Histone Deacetylase Inhibition for Alzheimer's Disease

Compounds with structural similarities to N-(2-methoxyethyl)-5-phenyl-3-isoxazolecarboxamide have been identified as selective inhibitors of histone deacetylase 6 (HDAC6), showing promise in ameliorating Alzheimer's disease phenotypes. This application is significant for therapeutic research, especially in neurodegenerative diseases, highlighting the compound's potential in drug development (Lee et al., 2018).

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-17-8-7-14-13(16)11-9-12(18-15-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRACSKVQVCBQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

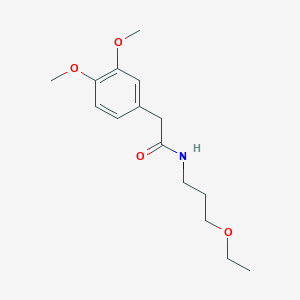

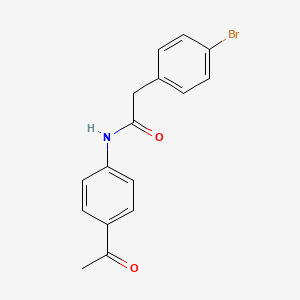

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)

![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)

![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)

![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)

![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)

![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)

![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)

![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)

![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)